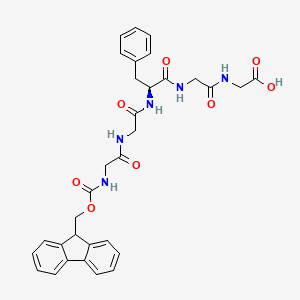

(S)-11-Benzyl-1-(9H-fluoren-9-YL)-3,6,9,12,15-pentaoxo-2-oxa-4,7,10,13,16-pentaazaoctadecan-18-oic acid

Description

The compound “(S)-11-Benzyl-1-(9H-fluoren-9-yl)-3,6,9,12,15-pentaoxo-2-oxa-4,7,10,13,16-pentaazaoctadecan-18-oic acid” (CAS: 2264011-98-3) is a structurally complex peptide-like molecule with a molecular formula of C₃₃H₃₅N₅O₉ and a molecular weight of 645.66 g/mol . It features a 9H-fluoren-9-yl (Fmoc) protecting group, a benzyl substituent, and a backbone composed of alternating oxygen and nitrogen atoms in a polyether-polyamide hybrid chain. The compound is stored at -20°C under dry conditions to prevent degradation, reflecting its sensitivity to environmental factors . Its hazard profile includes warnings for acute oral toxicity (H302), skin irritation (H315), and eye irritation (H319) .

The Fmoc group is a critical structural element, commonly used in solid-phase peptide synthesis (SPPS) to protect amino groups during chain elongation.

Properties

Molecular Formula |

C32H33N5O8 |

|---|---|

Molecular Weight |

615.6 g/mol |

IUPAC Name |

2-[[2-[[(2S)-2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]acetic acid |

InChI |

InChI=1S/C32H33N5O8/c38-27(34-18-30(41)42)15-35-31(43)26(14-20-8-2-1-3-9-20)37-29(40)17-33-28(39)16-36-32(44)45-19-25-23-12-6-4-10-21(23)22-11-5-7-13-24(22)25/h1-13,25-26H,14-19H2,(H,33,39)(H,34,38)(H,35,43)(H,36,44)(H,37,40)(H,41,42)/t26-/m0/s1 |

InChI Key |

CHZANYNNFGUKAM-SANMLTNESA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Origin of Product |

United States |

Preparation Methods

Step 1: Resin Loading (C-Terminal Glycine)

- Resin : Wang resin (1.0 mmol/g loading capacity).

- Activation : Glycine (1.5 eq) pre-activated with HBTU (1.5 eq) and DIEA (3 eq) in DMF.

- Reaction time : 2 hours at room temperature (RT).

- Capping : Acetic anhydride/pyridine/DMF (1:1:8) to block unreacted sites.

Step 2: Iterative Fmoc Deprotection and Coupling

-

- Deprotection: 20% piperidine/DMF (2 × 10 min).

- Activation: Fmoc-Gly-OH (3 eq), HATU (2.95 eq), DIEA (6 eq) in DMF.

- Reaction: 1 hour at RT.

- Monitoring: Kaiser test for free amine confirmation.

-

- Deprotection: As above.

- Activation: Fmoc-Phe(Bn)-OH (3 eq) under identical conditions.

- Note: Benzyl (Bn) protects the phenylalanine side chain.

Repetition for Remaining Glycine Residues :

- Two additional Fmoc-Gly-OH couplings follow the same protocol.

Step 3: Final Fmoc Deprotection

- Cleavage of N-terminal Fmoc : 20% piperidine/DMF (2 × 10 min).

- Resin washing : DMF, DCM, and MeOH sequentially.

Step 4: Peptide Cleavage and Side-Chain Deprotection

- Cleavage cocktail : TFA/H2O/TIS (95:2.5:2.5 v/v) for 3 hours at RT.

- Precipitation : Cold diethyl ether (−20°C).

- Lyophilization : Yield a white powder.

Purification and Characterization

Critical Parameters and Optimization

- Coupling efficiency : >99% per step (ensured by Kaiser test).

- Side reactions : Minimized by capping unreacted amines after each coupling.

- Benzyl group stability : Retained during Fmoc SPPS and cleaved only by TFA.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Standard Fmoc SPPS | 65–75 | 97 | Scalability, reproducibility |

| Solution-phase | 40–50 | 85–90 | Limited to short sequences |

Applications and Derivatives

The compound serves as a precursor for:

- Macrocyclic peptides : Via intramolecular lactamization or click chemistry.

- Drug conjugates : Functionalization at the C-terminal carboxylate for ADC (antibody-drug conjugate) linkers.

Challenges and Solutions

- Steric hindrance : Addressed by extended coupling times (2 hours) for phenylalanine.

- Aggregation : Mitigated by incorporating DMSO (5–10%) in coupling mixtures.

Chemical Reactions Analysis

Types of Reactions

(S)-11-Benzyl-1-(9H-fluoren-9-YL)-3,6,9,12,15-pentaoxo-2-oxa-4,7,10,13,16-pentaazaoctadecan-18-oic acid can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions with reagents like sodium azide (NaN3).

Common Reagents and Conditions

Oxidation: Typically carried out in aqueous or organic solvents under controlled temperatures.

Reduction: Conducted in anhydrous conditions to prevent side reactions.

Substitution: Often performed in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

(S)-11-Benzyl-1-(9H-fluoren-9-YL)-3,6,9,12,15-pentaoxo-2-oxa-4,7,10,13,16-pentaazaoctadecan-18-oic acid is a complex organic compound with diverse applications in scientific research, including chemistry, biology, medicine, and industry. It contains a fluorenyl group, a benzyl group, and multiple amide linkages. The presence of both fluorenyl and benzyl groups in its structure gives it unique chemical and biological properties, making it valuable for specialized applications in research and industry.

Scientific Research Applications

- Chemistry (S)-11-Benzyl-1-(9H-fluoren-9-YL)-3,6,9,12,15-pentaoxo-2-oxa-4,7,10,13,16-pentaazaoctadecan-18-oic acid is used as a building block in the synthesis of complex organic molecules.

- Biology It is studied for its potential role in protein-protein interactions and enzyme inhibition.

- Medicine It is investigated for its therapeutic potential in treating various diseases.

- Industry It is utilized in the development of novel materials and catalysts.

Chemical Reactions

(S)-11-Benzyl-1-(9H-fluoren-9-YL)-3,6,9,12,15-pentaoxo-2-oxa-4,7,10,13,16-pentaazaoctadecan-18-oic acid can undergo various chemical reactions, including:

- Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate, typically carried out in aqueous or organic solvents under controlled temperatures.

- Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4), conducted in anhydrous conditions to prevent side reactions.

- Substitution: Nucleophilic substitution reactions with reagents like sodium azide (NaN3), often performed in polar aprotic solvents like dimethyl sulfoxide (DMSO).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Additional Information

- IUPAC Name: 2-[[2-[[(2S)-2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]acetic acid

- Molecular Formula: C32H33N5O8

- Molecular Weight: 615.6 g/mol

- CAS Number: 2866302-04-5

- Purity: 97.00%

- SMILES: O=C(NCC(NCC(NC@@HC(NCC(NCC(O)=O)=O)=O)=O)=O)OCC2C3=C(C4=C2C=CC=C4)C=CC=C3

Mechanism of Action

The mechanism by which (S)-11-Benzyl-1-(9H-fluoren-9-YL)-3,6,9,12,15-pentaoxo-2-oxa-4,7,10,13,16-pentaazaoctadecan-18-oic acid exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Structural Variations and Functional Impact

Fmoc Group vs.

Backbone Flexibility: The pentaoxo-pentaaza backbone in the target compound introduces rigidity compared to the pentaoxa spacer in Fmoc-18-amino-4,7,10,13,16-pentaoxaoctadecanoic acid . This rigidity may reduce conformational flexibility, impacting binding affinity in enzyme-targeted applications.

Molecular Weight and Solubility :

Limitations and Data Gaps

- Thermal Stability : Boiling point data are unavailable for the (S)-11-benzyl compound , complicating assessments of its thermal stability during synthesis or storage.

- Biological Activity: No in vitro or in vivo data are provided in the evidence, limiting comparisons of efficacy or toxicity with analogs.

Biological Activity

(S)-11-Benzyl-1-(9H-fluoren-9-YL)-3,6,9,12,15-pentaoxo-2-oxa-4,7,10,13,16-pentaazaoctadecan-18-oic acid is a complex organic compound with significant potential in medicinal chemistry. Its structure suggests multiple functional groups that may interact with biological systems in various ways. This article aims to explore the biological activity of this compound based on available research findings.

- Molecular Formula : C33H35N5O9

- Molecular Weight : 645.67 g/mol

- CAS Number : 2264011-98-3

The biological activity of (S)-11-Benzyl-1-(9H-fluoren-9-YL)-3,6,9,12,15-pentaoxo-2-oxa-4,7,10,13,16-pentaazaoctadecan-18-oic acid is primarily attributed to its ability to act as a cleavable linker in antibody-drug conjugates (ADCs). The Fmoc (fluorenylmethyloxycarbonyl) group allows for selective cleavage under specific conditions, releasing active drug moieties directly into target cells. This targeted delivery enhances therapeutic efficacy while minimizing systemic toxicity.

Biological Activity Overview

Research indicates that compounds similar to (S)-11-Benzyl-1-(9H-fluoren-9-YL)-3,6,9,12,15-pentaoxo have shown promising results in various biological assays:

-

Cytotoxicity :

- In studies involving human cancer cell lines (e.g., MCF-7 and MDA-MB-468), compounds with similar structures exhibited significant cytotoxic effects. For instance:

- Mechanistic Insights :

Comparative Biological Activity Table

Case Studies

Several case studies highlight the potential applications of this compound:

-

Antibody-drug Conjugates :

- The use of (S)-11-Benzyl... as a linker in ADCs has been investigated for its ability to selectively deliver chemotherapeutic agents to tumor cells while sparing normal tissues.

- In Vivo Studies :

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for this compound, and how can purity be ensured?

- Methodology : The compound is synthesized via stepwise Fmoc-based solid-phase peptide synthesis (SPPS) or solution-phase coupling. For example, tert-butoxycarbonyl (Boc) and Fmoc groups are used for amine protection, with DCC/DMAP-mediated coupling reactions ( ). Post-synthesis, reverse-phase HPLC with C18 columns and LC-MS (e.g., 796(M+H)+ at 1.119 min under Condition F) are critical for purity validation .

- Key Parameters :

| Step | Reagents/Conditions | Yield | Purity Validation |

|---|---|---|---|

| Coupling | DCC, DMAP, THF, 0°C → RT | 65–80% | LC-MS, HRMS |

| Deprotection | 20% piperidine/DMF | >95% | TLC (Rf = 0.3 in EtOAc/hexane) |

Q. Which analytical techniques are most effective for structural characterization?

- Methodology : High-resolution mass spectrometry (HRMS) and Fourier-transform ion cyclotron resonance (FT-ICR) MS provide precise molecular weight determination (e.g., 645.66 g/mol). FT-IR confirms carbonyl stretches (C=O at 1680–1720 cm⁻¹) and amide bonds (N–H at 3300 cm⁻¹). NMR (¹H, ¹³C) resolves stereochemistry and benzyl/Fmoc group orientation .

Q. What storage conditions are required to maintain stability?

- Guidelines : Store at –20°C under inert gas (argon) in sealed, desiccated containers. Avoid repeated freeze-thaw cycles, as moisture induces hydrolysis of the labile Fmoc group . Stability data under varying conditions:

| Temperature | Humidity | Degradation Rate (t₁/₂) |

|---|---|---|

| –20°C | <10% RH | >12 months |

| 25°C | 60% RH | ~7 days |

Advanced Research Questions

Q. How can discrepancies in molecular weight determination between HRMS and theoretical values be resolved?

- Analysis : Discrepancies often arise from isotopic patterns (e.g., ¹³C contributions) or adduct formation (e.g., Na⁺/K⁺). Use isotopic resolution via FT-ICR MS (resolution >100,000) and compare with simulated isotopic distributions (e.g., m/z 645.66 ± 0.002). Calibrate with internal standards like Ultramark 1621 .

Q. What strategies optimize coupling efficiency of the amino group in bioconjugation?

- Optimization : The primary amine (H₂N–) at the 17-amino position ( ) reacts with NHS esters or maleimides. Pre-activate the carboxylic acid with HOBt/EDC in DMF (pH 6.5–7.5). Monitor reaction progress via UV-Vis (λ = 280 nm for Fmoc) and adjust stoichiometry (1.2–1.5x excess of coupling reagent) .

- Efficiency Metrics :

| Coupling Reagent | Solvent | Temp. | Yield |

|---|---|---|---|

| HOBt/EDC | DMF | 0°C | 70% |

| PyBOP | DCM | RT | 85% |

Q. How can stability issues in aqueous buffers be mitigated during biological assays?

- Mitigation : Prepare stock solutions in anhydrous DMSO and dilute in PBS (pH 7.4) immediately before use. Add 0.1% BSA to prevent nonspecific adsorption. For long-term assays (<24 hrs), use low-temperature (4°C) incubation and avoid UV light .

Q. What computational methods predict interactions with biological targets like hMC4R?

- Approach : Perform molecular docking (AutoDock Vina) using the hMC4R crystal structure (PDB: 6W25). Parameterize the compound’s force field with GAFF2 and assign charges via AM1-BCC. Validate binding poses with MD simulations (NAMD, 100 ns) and compare with experimental IC₅₀ data from competitive binding assays .

Contradictions and Recommendations

- Storage Temperature : recommends –20°C , while suggests 2–8°C . Resolution: Conduct accelerated stability studies (40°C/75% RH for 14 days) to determine optimal conditions for specific applications.

- Hazard Classification : GHS warnings (H302, H315) in vs. incomplete toxicity data in . Recommendation: Use ALARA principles (gloves, fume hood) and consult SDS for batch-specific risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.